Ethyl triphenyl phosphonium iodide
Description
Historical Development and Mechanistic Foundations in Organic Chemistry
The journey of ethyltriphenylphosphonium iodide is intrinsically linked to the groundbreaking work of German chemist Georg Wittig. In the early 1950s, Wittig and his colleagues reported the reaction of methylenetriphenylphosphorane (B3051586) with benzophenone (B1666685), which led to the formation of 1,1-diphenylethene and triphenylphosphine (B44618) oxide. thermofisher.com This discovery laid the foundation for what is now famously known as the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes or ketones. thermofisher.comchemistrytalk.orgwikipedia.orglumenlearning.comlibretexts.org For this seminal contribution, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979. chemistrytalk.orglumenlearning.comlibretexts.org
The Wittig reaction commences with the formation of a phosphonium (B103445) salt, such as ethyltriphenylphosphonium iodide, typically through the reaction of a triaryl- or trialkylphosphine with an alkyl halide. jk-sci.com In the case of ethyltriphenylphosphonium iodide, this involves the reaction of triphenylphosphine with iodoethane (B44018). This phosphonium salt then serves as a precursor to the key reactive intermediate, the phosphorus ylide (or phosphorane). chemistrytalk.orgfiveable.me Deprotonation of the phosphonium salt at the carbon atom adjacent to the phosphorus, using a strong base, generates the ylide. jk-sci.comlibretexts.org
The mechanism of the Wittig reaction itself has been a subject of extensive study. The phosphorus ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgmnstate.edu This initial nucleophilic addition leads to the formation of a betaine (B1666868) intermediate, which then cyclizes to a four-membered heterocyclic intermediate known as an oxaphosphetane. wikipedia.orglibretexts.org The oxaphosphetane is unstable and spontaneously decomposes in a concerted [2+2] retro-cycloaddition reaction to yield the final alkene product and the highly stable triphenylphosphine oxide. wikipedia.org The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. lumenlearning.com
The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Unstabilized ylides, such as the one derived from ethyltriphenylphosphonium iodide, generally lead to the formation of (Z)-alkenes with moderate to high selectivity. wikipedia.orglibretexts.org
Significance as a Quaternary Phosphonium Salt in Chemical Transformations
Beyond its role as a precursor in the Wittig reaction, ethyltriphenylphosphonium iodide is a significant compound in its own right, primarily due to its nature as a quaternary phosphonium salt. These salts are widely recognized for their utility as phase-transfer catalysts (PTCs). dalalinstitute.comscienceinfo.comoperachem.com Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. dalalinstitute.comscienceinfo.com
The mechanism of phase-transfer catalysis by quaternary phosphonium salts like ethyltriphenylphosphonium iodide involves the transport of an anionic reactant from the aqueous phase to the organic phase where the reaction with an organic substrate occurs. dalalinstitute.comscienceinfo.comoperachem.com The bulky organic groups on the phosphonium cation render it soluble in the organic phase. scienceinfo.com This cation pairs with the reactant anion, shuttling it across the phase boundary into the organic phase where it can react. scienceinfo.comoperachem.com This process circumvents the need for expensive and often hazardous solvents that can dissolve all reactants in a single phase. dalalinstitute.com
The applications of ethyltriphenylphosphonium iodide as a phase-transfer catalyst are diverse. It has been employed in the synthesis of 3-hydroxyflavones from chalcones via the Algar-Flynn-Oyamada reaction. It also serves as an efficient catalyst for the N,N-dimethylation of primary aromatic amines using methyl alkyl carbonates. nih.gov The use of such catalysts is considered a tenet of green chemistry as it often allows for the use of water as a solvent, reducing the reliance on volatile organic compounds. scienceinfo.com
Furthermore, ethyltriphenylphosphonium iodide is utilized in a variety of other organic transformations, including alkylation and elimination reactions. operachem.com It is also involved in the synthesis of diarylmethine derivatives, other phosphonium salts, and bismuth(III) polynuclear halide complexes, as well as in asymmetric hydrogenation processes. nih.gov The versatility and effectiveness of ethyltriphenylphosphonium iodide have solidified its importance as a valuable tool in both academic research and industrial applications. operachem.com
Data Tables
Table 1: Properties of Ethyltriphenylphosphonium Iodide
| Property | Value |
| Chemical Formula | C₂₀H₂₀IP |
| Molar Mass | 418.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 164-168 °C |
| CAS Number | 4736-60-1 |
Table 2: Applications of Ethyltriphenylphosphonium Iodide
| Application Area | Specific Use |
| Wittig Reaction | Precursor to ethylidenetriphenylphosphorane for alkene synthesis. |
| Phase-Transfer Catalysis | Catalyst for reactions between immiscible phases. |
| Organic Synthesis | Reagent in alkylation, elimination, and asymmetric hydrogenation reactions. |
| Catalysis | Catalyst for N,N-dimethylation of primary aromatic amines. |
| Material Science | Synthesis of phosphonium salts and organophosphorus compounds. |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H21IP+ |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
ethyl(triphenyl)phosphanium;hydroiodide |
InChI |
InChI=1S/C20H20P.HI/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1; |
InChI Key |
SLAFUPJSGFVWPP-UHFFFAOYSA-N |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I |
Origin of Product |
United States |
Synthetic Methodologies for Ethyltriphenylphosphonium Iodide
Classical Synthetic Approaches via Quaternization Reactions
The most traditional and widely employed method for synthesizing ethyltriphenylphosphonium iodide is through the quaternization of triphenylphosphine (B44618). This process involves the formation of a new carbon-phosphorus bond, converting the trivalent phosphine (B1218219) into a tetravalent phosphonium (B103445) salt.
Nucleophilic Substitution Reaction of Triphenylphosphine with Ethyl Halides
The synthesis of ethyltriphenylphosphonium iodide is classically achieved via a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com In this reaction, triphenylphosphine (PPh₃) acts as a potent nucleophile, utilizing the lone pair of electrons on the phosphorus atom. chemicalbook.com It attacks the electrophilic carbon atom of an ethyl halide, such as ethyl iodide (CH₃CH₂I).
The mechanism involves the backside attack of the phosphorus nucleophile on the carbon atom bonded to the halogen. This concerted step leads to the simultaneous formation of the carbon-phosphorus bond and the cleavage of the carbon-halogen bond, with the halide ion acting as the leaving group. masterorganicchemistry.com The reaction rate is highly dependent on the nature of the leaving group, following the general trend I > Br > Cl, making ethyl iodide a particularly effective substrate for this transformation. googleapis.com The resulting product is the stable quaternary phosphonium salt, ethyltriphenylphosphonium iodide.
Optimization of Reaction Parameters: Solvents, Temperature, and Pressure Regimes
The efficiency and yield of the quaternization reaction are significantly influenced by several key parameters, including the choice of solvent, reaction temperature, and pressure.
Solvents: The SN2 reaction for phosphonium salt synthesis is typically favored by polar aprotic solvents, which can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. Solvents such as N,N-dimethylformamide (DMF), acetonitrile, and N,N-dimethylacetamide (DMAC) are often employed to facilitate this type of reaction. google.com However, nonpolar solvents like benzene (B151609) and toluene (B28343) have also been used, often requiring longer reaction times or higher temperatures. orgsyn.org
Temperature: The rate of reaction is generally increased by raising the temperature. Syntheses are often performed under heated conditions, frequently at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate and completion within a practical timeframe. googleapis.com For instance, the synthesis of the analogous ethyltriphenylphosphonium chloride has been performed at temperatures ranging from 120-160 °C. nih.gov
Pressure: For less reactive halides (like chlorides) or to accelerate the reaction, high-pressure conditions can be applied. In the synthesis of ethyltriphenylphosphonium chloride, reaction pressures of 8-12 kg/cm ² have been utilized in conjunction with high temperatures to drive the reaction to completion over 30-40 hours, achieving high purity and yields exceeding 94%. nih.gov While iodides are more reactive, the application of pressure can still be a tool to optimize reaction times and conditions.
Contemporary and Green Synthesis Protocols
In line with the principles of green chemistry, recent efforts have focused on developing more efficient, atom-economical, and environmentally benign methods for synthesizing phosphonium salts. These contemporary protocols aim to reduce reaction times, simplify purification processes, and minimize waste.
One-Pot Synthetic Routes Employing PPh₃/I₂ Combinations
A notable advancement is the development of one-pot synthetic methods. While direct application to ethyltriphenylphosphonium iodide from non-halide precursors is less common, related methodologies highlight modern approaches. For example, the combination of triphenylphosphine (PPh₃) and iodine (I₂) is a versatile reagent system used to generate phosphonium intermediates in situ for various transformations, such as the conversion of alcohols to alkyl iodides. pearson.com This PPh₃/I₂ system first forms a triphenylphosphine-iodine adduct, which can then react with a suitable substrate. pearson.com This type of one-pot strategy, where intermediates are generated and consumed in the same reaction vessel, simplifies procedures and avoids the isolation of potentially hazardous reagents.
Methodological Advancements for Enhanced Yield and Reduced Process Complexity
To improve the synthesis of phosphonium salts, modern techniques such as microwave-assisted synthesis have been explored. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. nih.gov One reported microwave-assisted synthesis of ethyltriphenylphosphonium iodide from triphenylphosphine and iodoethane (B44018) at 150 °C for 4 hours resulted in a 99% yield. chemicalbook.com This method represents a significant improvement in efficiency and process complexity compared to traditional heating methods.
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reactants | Triphenylphosphine, Ethyl Iodide | Triphenylphosphine, Iodoethane |
| Temperature | Typically reflux (e.g., Benzene at 80°C) | 150°C |
| Reaction Time | Several hours to overnight | 4 hours |
| Yield | Variable | 99% chemicalbook.com |
Synthesis of Isotopically Labeled Analogues
Isotopically labeled compounds are invaluable tools in research for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in analytical chemistry. clearsynth.com The synthesis of isotopically labeled ethyltriphenylphosphonium iodide is generally achieved by employing a labeled ethyl halide in the classical quaternization reaction.
Preparation of Deuterated Alkyl Triphenylphosphonium Iodide Salts
The preparation of deuterated ethyltriphenylphosphonium iodide can be achieved through hydrogen-deuterium (H/D) exchange reactions under basic or hydrothermal conditions. These methods leverage the increased acidity of the protons on the carbon atom adjacent to the phosphorus atom (the α-position).
One effective method involves the treatment of ethyltriphenylphosphonium iodide with a base in the presence of a deuterium (B1214612) source. An experiment designed for advanced organic chemistry laboratories illustrates this principle clearly. In this procedure, ethyltriphenylphosphonium iodide is deprotonated by a methylsulfinyl carbanion, which is generated in situ from the reaction of sodium hydride (NaH) with deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). This deprotonation results in the formation of the corresponding ylide. A subsequent and rapid deuterium exchange process occurs between the deuterated solvent and the ylide at the C-1 position of the ethyl group, affording the deuterated ylide, CH₃CD-P(C₆H₅)₃ acs.orgunirioja.es. Quenching this deuterated ylide with an appropriate reagent can then yield a deuterated product.
Another significant methodology involves the use of hot heavy water (D₂O) to facilitate the H/D exchange. It has been demonstrated that heating ethyltriphenylphosphonium iodide in D₂O under hydrothermal conditions (e.g., 250 °C) can lead to deuteration at the α-position. However, the efficiency of this exchange can be dramatically improved by the addition of molecular sieves 4A (MS 4A) chimia.ch. While the uncatalyzed reaction might yield a modest deuterium incorporation of around 39%, the presence of MS 4A significantly enhances the deuteration level chimia.ch. This method provides a direct route to α-deuterated phosphonium salts.
The general conditions for these two preparative methods are summarized in the table below.
| Method | Deuterium Source | Base/Additive | Temperature | Key Outcome |
| Ylide Formation and Exchange | DMSO-d₆ | Sodium Hydride (NaH) | Not specified | Formation of CH₃CD-P(C₆H₅)₃ |
| Hydrothermal Exchange | D₂O | Molecular Sieves 4A | 250 °C | High efficiency α-deuteration |
Studies on Site-Specific Deuterium Exchange Processes
The deuterium exchange processes for ethyltriphenylphosphonium iodide are highly site-specific, targeting the protons on the α-carbon of the ethyl group. This specificity is a direct consequence of the electronic effect of the positively charged phosphorus atom, which increases the acidity of the adjacent C-H bonds.
In the method involving ylide formation, the deprotonation explicitly occurs at the α-position to form the stabilized ylide acs.orgunirioja.es. The subsequent exchange with the deuterated solvent (DMSO-d₆) is also localized at this position due to the carbanionic character of the α-carbon in the ylide intermediate. The ¹H NMR spectrum of the resulting deuterated ylide confirms the site-specific nature of this exchange acs.org.
Similarly, the hydrothermal H/D exchange in D₂O, especially when facilitated by molecular sieves, has been shown to be specific to the α-position chimia.ch. This site-selectivity is crucial for the application of these deuterated phosphonium salts in subsequent reactions, such as the Wittig reaction, to introduce a deuterium label at a specific position in the resulting alkene. For instance, the reaction of the α-deuterated ylide derived from ethyltriphenylphosphonium iodide with benzophenone (B1666685) yields 2-deutero-1,1-diphenylpropene, demonstrating the transfer of the deuterium label from the phosphonium salt to the final product acs.org.
The research findings on the site-specific deuteration of ethyltriphenylphosphonium iodide are summarized in the following table.
| Study Focus | Methodology | Site of Deuteration | Analytical Evidence | Reference |
| Ylide Intermediate Characterization | Deprotonation with NaH in DMSO-d₆ | C-1 (α-carbon) of the ethyl group | ¹H NMR Spectroscopy | Journal of Chemical Education, 1997 acs.org |
| Hydrothermal Deuteration | Heating in D₂O with Molecular Sieves 4A | α-position of the ethyl group | Deuterium incorporation analysis | CHIMIA, 2012 chimia.ch |
Mechanistic Investigations of Chemical Reactions Involving Ethyltriphenylphosphonium Iodide
Detailed Wittig Reaction Mechanism
The journey to the reactive species in the Wittig reaction begins with the synthesis of a phosphonium (B103445) salt. Ethyltriphenylphosphonium iodide is prepared through the quaternization of a phosphine (B1218219). lumenlearning.com This process involves an SN2 reaction where the nucleophilic triphenylphosphine (B44618) attacks the electrophilic carbon of ethyl iodide, displacing the iodide leaving group to form the stable ethyltriphenylphosphonium salt. libretexts.orglumenlearning.com
Once the phosphonium salt is formed, a strong base is used to deprotonate the carbon alpha to the positively charged phosphorus atom. libretexts.org The resulting ethylphosphonium salt has an increased acidity, allowing for deprotonation by bases such as n-butyllithium or sodium hydride to create the neutral ylide, also known as a phosphorane. libretexts.orgacs.org This species is a zwitterion, featuring a negatively charged carbon adjacent to a positively charged phosphorus atom, and is stabilized by p-d bonding. byjus.comlibretexts.org The resulting ethyltriphenylphosphonium ylide is a powerful nucleophile, with the carbanion readily attacking electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones, initiating the Wittig reaction. libretexts.orgbyjus.com This ylide is classified as an "unstabilized" ylide because the ethyl group does not provide significant resonance stabilization to the carbanion, which has important consequences for the reaction's stereoselectivity. organic-chemistry.orgnih.gov
The mechanism of the Wittig reaction following the ylide's nucleophilic attack on the carbonyl has been a subject of extensive research. The classical mechanism proposes a stepwise process. libretexts.org First, the ylide attacks the carbonyl carbon, leading to the formation of a dipolar, charge-separated intermediate known as a betaine (B1666868). libretexts.orglumenlearning.com This betaine intermediate can then undergo carbon-carbon bond rotation. libretexts.org Following this, ring closure occurs to form a four-membered heterocyclic ring containing both phosphorus and oxygen, called an oxaphosphetane. libretexts.orglibretexts.org
However, the existence and role of the betaine intermediate are debated, particularly in reactions conducted under lithium-salt-free conditions. libretexts.orgwikipedia.org While betaines have been observed in specific cases, especially when lithium salts are present, much evidence suggests they are not necessary intermediates in all Wittig reactions. researchgate.netucd.ie The oxaphosphetane is widely accepted as the key intermediate directly preceding the final products. libretexts.orgorganic-chemistry.org The spontaneous and irreversible decomposition of the oxaphosphetane is an exothermic process that yields the final alkene and triphenylphosphine oxide. libretexts.org For unstabilized ylides like that derived from ethyltriphenylphosphonium iodide, the decomposition of the intermediate is the rate-determining step. libretexts.org
More contemporary mechanistic studies, especially for reactions performed in the absence of lithium salts, support a more direct pathway to the oxaphosphetane. wikipedia.org This modern interpretation posits that the ylide and the carbonyl compound undergo a concerted [2+2] cycloaddition to form the oxaphosphetane directly, bypassing the betaine intermediate altogether. libretexts.orgorganic-chemistry.orgwikipedia.org This pathway is described as a [π2s+π2a] cycloaddition. wikipedia.org
Under these kinetically controlled, salt-free conditions, the oxaphosphetane is the first and only intermediate formed. wikipedia.org This concerted mechanism provides a clearer explanation for the high stereoselectivity observed in many Wittig reactions, as the geometry of the transition state during the cycloaddition directly dictates the stereochemistry of the resulting oxaphosphetane and, consequently, the final alkene product. libretexts.orgwikipedia.org
The stereochemical outcome of the Wittig reaction is highly sensitive to the reaction conditions and the presence of specific additives. Lithium salts, in particular, can have a profound effect on the product ratios. libretexts.orgwikipedia.org Their presence can facilitate the equilibration of intermediates, a process termed "stereochemical drift," which can alter the final Z/E ratio of the alkene. libretexts.org For instance, reactions of unstabilized ylides that would typically yield Z-alkenes can be steered towards the E-isomer.
The choice of solvent and base is also critical. Performing the reaction in dimethylformamide (DMF) in the presence of additives like lithium iodide or sodium iodide can significantly enhance the selectivity for the Z-alkene. libretexts.orgwikipedia.org The nature of the cation from the base used for deprotonation (e.g., Li+ from n-butyllithium vs. Na+ from sodium amide) can also influence the reaction's stereoselectivity, likely due to the differing abilities of these cations to coordinate with the intermediates. masterorganicchemistry.com
The stereoselectivity of the Wittig reaction is largely dependent on the nature of the ylide. Ylides are categorized as unstabilized, semistabilized, or stabilized, based on the ability of the substituent on the carbanion to delocalize the negative charge. nih.gov
Unstabilized Ylides : Ylides with alkyl groups, such as the ethyltriphenylphosphonium ylide, are considered unstabilized. These reactive ylides typically lead to the formation of the (Z)-alkene as the major product, especially under salt-free (kinetic control) conditions. libretexts.orgorganic-chemistry.orgwikipedia.org
Stabilized Ylides : Ylides bearing electron-withdrawing groups (e.g., ester, ketone) are stabilized by resonance. They are less reactive and generally yield the (E)-alkene with high selectivity. organic-chemistry.orgnih.govwikipedia.org
Semistabilized Ylides : Ylides with an aryl substituent often provide poor selectivity, resulting in a mixture of (E) and (Z) isomers. nih.govwikipedia.org
For unstabilized ylides, the Schlosser modification offers a method to invert the stereoselectivity and obtain the (E)-alkene. wikipedia.org This procedure involves treating the initial betaine intermediate with a strong base like phenyllithium (B1222949) at low temperatures, which allows for equilibration to the more stable threo-betaine, ultimately leading to the E-alkene. libretexts.orgwikipedia.org
| Ylide Type | Substituent (R) | Typical Conditions | Major Alkene Isomer | Reference |
|---|---|---|---|---|
| Unstabilized | Alkyl (e.g., Ethyl) | Salt-free (Kinetic Control) | Z-alkene | libretexts.orgwikipedia.org |
| Stabilized | Ester, Ketone | Standard Conditions | E-alkene | organic-chemistry.orgnih.gov |
| Unstabilized | Alkyl (e.g., Ethyl) | Schlosser Modification | E-alkene | wikipedia.org |
| Semistabilized | Aryl | Standard Conditions | Mixture of E/Z | nih.gov |
Mechanisms of Phase Transfer Catalysis
Ethyltriphenylphosphonium iodide serves not only as a precursor in the Wittig reaction but also as an effective phase-transfer catalyst (PTC). dalalinstitute.comphasetransfer.com Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in separate, immiscible phases, such as an aqueous phase and an organic phase. dalalinstitute.comwikipedia.org Ionic reactants, like many inorganic salts, are often soluble in water but insoluble in organic solvents where the substrate resides. scienceinfo.com A PTC overcomes this barrier. scienceinfo.com
The mechanism relies on the ability of the phosphonium salt to act as a "ferry" for anions. dalalinstitute.comwikipedia.orgoperachem.com The lipophilic (organic-soluble) ethyltriphenylphosphonium cation pairs with an anion (e.g., cyanide, CN⁻) from the aqueous phase. dalalinstitute.comoperachem.com This newly formed ion pair, [Ph₃PEt]⁺[CN]⁻, is sufficiently nonpolar to dissolve in the organic phase. dalalinstitute.com Once in the organic phase, the anion is poorly solvated and highly reactive, allowing it to readily react with the organic substrate (e.g., an alkyl halide). dalalinstitute.comoperachem.com After the reaction, the phosphonium cation pairs with the leaving group anion and migrates back to the aqueous phase or the interface to pick up another reactant anion, thus continuing the catalytic cycle. operachem.com By enabling the transport of reactants across the phase boundary, PTCs like ethyltriphenylphosphonium iodide dramatically accelerate reaction rates, increase yields, and often allow for the use of milder reaction conditions and less hazardous solvents. dalalinstitute.comscienceinfo.com
Interfacial Transport Phenomena and Kinetic Enhancements
Ethyltriphenylphosphonium iodide functions as a quintessential phase-transfer catalyst (PTC), a role that hinges on its ability to facilitate the transport of reactants across the interface of immiscible phases, typically an aqueous and an organic layer. chemimpex.comias.ac.in The fundamental principle of its action involves the phosphonium cation, [ (C₆H₅)₃PC₂H₅ ]⁺, which possesses significant lipophilicity due to the three phenyl groups and the ethyl group. ias.ac.in This allows it to be soluble in the organic phase. chemimpex.com
The mechanism in a solid-liquid or liquid-liquid system proceeds as follows:
Anion Exchange: In the aqueous phase or at the solid-liquid interface, the iodide anion of ETPPI can be exchanged for the reactant anion (e.g., a nucleophile, Nu⁻) that is otherwise insoluble in the organic medium.
Ion Pair Formation and Transport: A lipophilic ion pair, [ (C₆H₅)₃PC₂H₅ ]⁺Nu⁻, is formed. This complex has sufficient organic character to be extracted from the aqueous or solid phase into the bulk organic phase where the substrate resides. chemimpex.comias.ac.in
Reaction in Organic Phase: The nucleophile, now solvated in the organic medium and in a highly reactive, "naked" state with a diffuse charge, reacts with the organic substrate.
Catalyst Regeneration: After the reaction, the phosphonium cation pairs with the leaving group anion and returns to the aqueous phase or interface to repeat the catalytic cycle.
This transport phenomenon effectively overcomes the mutual insolubility of the reactants, leading to significant kinetic enhancements. chemimpex.comijche.com The reaction rates are often orders of magnitude faster than in the absence of the catalyst because the concentration of the reacting anion in the organic phase is substantially increased. researchgate.net Studies on solid-liquid phase-transfer catalysis demonstrate that factors such as stirring speed, temperature, and catalyst loading directly influence the reaction kinetics, confirming that the process is often kinetically controlled rather than diffusion-limited. ijche.com
Selectivity Modulation in Biphasic Reaction Systems
Beyond accelerating reaction rates, the use of ethyltriphenylphosphonium iodide as a phase-transfer catalyst can also significantly influence the selectivity of a reaction. ias.ac.in By carefully controlling the transfer of specific anions into the organic phase, it is possible to favor a desired reaction pathway over competing side reactions.
A key example of selectivity modulation is the suppression of hydrolysis. ias.ac.in In reactions involving base-sensitive substrates in a biphasic system (e.g., organic substrate with aqueous sodium hydroxide), the bulk of the organic substrate is shielded from the high concentration of hydroxide (B78521) ions in the aqueous phase. The PTC, such as ETPPI, transports only the necessary catalytic amount of hydroxide or another nucleophile into the organic phase, allowing the desired reaction to proceed while minimizing the unwanted hydrolysis of the starting material or product. ias.ac.in For instance, ETPPI has been employed as a phase transfer catalyst in the Algar−Flynn−Oyamada synthesis of 3-hydroxyflavones, where its role is crucial for achieving the desired product selectively. sigmaaldrich.com
The choice of the catalyst itself, including the cation's structure and the associated anion, can impact selectivity. While ETPPI is effective, catalysts with iodide anions can sometimes lead to catalyst poisoning, as the strong association between the quaternary salt and the iodide ion can hinder the transfer of the desired nucleophilic anion. ias.ac.in
Mechanistic Pathways in Other Catalytic and Reagent Roles
Elucidation of Alkylation and Acylation Mechanisms
Ethyltriphenylphosphonium iodide is employed to enhance yields and improve reaction times in alkylation and acylation reactions. chemimpex.com While classic Friedel-Crafts alkylation and acylation reactions in homogeneous media are typically catalyzed by Lewis acids like aluminum chloride (AlCl₃), the role of ETPPI becomes prominent in biphasic systems. libretexts.orgchemistrytalk.org
The general mechanism for a Friedel-Crafts type reaction involves two main steps:
Formation of an Electrophile: The Lewis acid catalyst reacts with an alkyl halide or acyl halide to generate a potent electrophile, such as a carbocation or a resonance-stabilized acylium ion. chemistrytalk.orglibretexts.org
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophile, forming an arenium ion intermediate. A subsequent deprotonation step restores aromaticity and yields the final product. libretexts.org
In a biphasic scenario where, for example, the base required for deprotonation or the nucleophile for a substitution reaction is in an aqueous phase, ETPPI acts as a phase-transfer catalyst. It transports the necessary anion (e.g., OH⁻, RO⁻) into the organic phase where the aromatic substrate and the alkylating/acylating agent are located. This is particularly relevant for reactions like the N,N-dimethylation of primary aromatic amines with methyl alkyl carbonates, where ETPPI serves as an efficient catalyst. sigmaaldrich.comottokemi.com
Mechanistic Aspects in Diels-Alder Reactions
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). tsijournals.com The reaction is typically concerted and proceeds through a pericyclic transition state, governed by the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). tsijournals.com While many Diels-Alder reactions are thermal, they can also be catalyzed by Lewis acids.
In some cases, particularly with electron-rich dienophiles, a stepwise radical cation pathway can operate, often initiated by a single electron transfer (SET) process. tsijournals.com However, the specific mechanistic role of ethyltriphenylphosphonium iodide in Diels-Alder reactions is not extensively documented. Given its involvement in radical generation via charge transfer complexes (as discussed in section 3.3.4), a speculative role could involve facilitating an SET process to initiate a radical cation Diels-Alder pathway under specific photochemical conditions.
Mechanisms in Epoxy Polymerization and Resin Advancement
Ethyltriphenylphosphonium iodide is a well-established catalyst for the advancement of epoxy resins. google.comgoogle.comphasetransfer.com This process involves increasing the molecular weight of a low-molecular-weight liquid diepoxy resin, such as the diglycidyl ether of bisphenol A (DGEBA), by reacting it with a dihydric phenol (B47542), like bisphenol A (BPA). google.com
The mechanism is believed to proceed via nucleophilic ring-opening of the epoxide:
Initiation: The iodide ion from ETPPI can act as a nucleophile, attacking the carbon atom of the epoxy ring. This opens the ring and forms an alkoxide intermediate.
Phenoxide Formation: The initially formed alkoxide is basic enough to deprotonate the phenolic hydroxyl group of BPA, generating a more nucleophilic phenoxide ion.
Propagation: The phenoxide ion then attacks another epoxy group, linking the BPA molecule to the epoxy resin chain and generating a new alkoxide. This alkoxide can then react with another BPA molecule, continuing the chain growth.
Catalyst Role: The phosphonium cation acts as a counter-ion, facilitating the reaction in the bulk resin medium. The reaction is typically carried out at elevated temperatures (160-200°C) to ensure the reactants are liquid and to drive the reaction to completion. google.com
ETPPI provides excellent reactivity and selectivity in the advancement reaction, promoting the formation of linear, high-molecular-weight solid resins while minimizing undesirable branching or crosslinking. google.com However, its thermal stability can be a limitation at very high exotherm temperatures (>210°C), where it may show deactivation. google.com
Table 1: Comparative Activity of Phosphonium Salt Catalysts in Epoxy Resin Advancement Data interpretation based on a study comparing catalyst activity over a 4-hour reaction period at 190-200°C. googleapis.com
| Catalyst | Initial Activity | Activity after 1 hr | Activity after 2 hrs | Activity after 4 hrs | Notes |
| Ethyl triphenyl phosphonium bromide | 78% | 30% | 13% | Not Detectable | Deactivated after one hour, resulting in an incomplete reaction. googleapis.com |
| Methylene bis (triphenyl phosphonium bromide) | 69% | 67% | 64% | 53% | Remained active, continued to build high viscosity; not ideal for controlled advancement. googleapis.com |
| Tetramethylene bis (triphenyl phosphonium bromide) | 71% | 61% | 49% | 20% | Superior catalyst; remained active throughout the reaction, deactivating only at the end. googleapis.com |
| Pentamethylene bis (triphenyl phosphonium bromide) | 70% | 61% | 48% | 34% | Superior catalyst; remained active throughout the reaction, deactivating only at the end. googleapis.com |
Photoinduced Radical Generation and Reactivity via Charge Transfer Complexes
Phosphonium salts, including triarylphosphine derivatives, can participate in photoinduced electron transfer (PET) reactions to generate reactive radical species. ias.ac.inresearchgate.net This process is often mediated by the formation of an electron donor-acceptor (EDA) or charge-transfer complex between the phosphonium compound (the electron donor) and a suitable electron acceptor (a sensitizer). nih.gov
The general mechanism is as follows:
Complex Formation: The electron-rich phosphonium salt forms a ground-state EDA complex with an electron-deficient molecule.
Photoexcitation: Upon irradiation with light of an appropriate wavelength, the EDA complex is excited. nih.gov
Electron Transfer: In the excited state, a single electron is transferred from the donor (phosphine moiety) to the acceptor. This generates a phosphine radical cation and the radical anion of the acceptor. ias.ac.inresearchgate.net
Radical Reactivity: The highly reactive phosphine radical cation can then undergo various subsequent reactions, such as fragmentation, addition, or reaction with other molecules like oxygen to eventually form phosphine oxides. ias.ac.inresearchgate.net
This method provides a powerful way to generate radicals under mild conditions, avoiding the need for harsh chemical oxidizers. ias.ac.in The reactivity is driven by the strong oxidizing properties of the photosensitizer in its excited state, allowing for the oxidation of substrates that would not be easily oxidized otherwise. ias.ac.innih.gov
Advanced Synthetic Applications of Ethyltriphenylphosphonium Iodide
Wittig Olefination in Targeted Organic Synthesis
The Wittig reaction, a cornerstone of organic synthesis, utilizes phosphonium (B103445) ylides to convert aldehydes and ketones into alkenes. lumenlearning.comlibretexts.org Ethyltriphenylphosphonium iodide is a common precursor for the corresponding phosphonium ylide, ethylidenetriphenylphosphorane. This is typically achieved by deprotonation of the phosphonium salt with a strong base. libretexts.org The resulting ylide then reacts with a carbonyl compound to yield an alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. lumenlearning.com
The primary application of ethyltriphenylphosphonium iodide is in the Wittig reaction to synthesize a wide array of alkene structures from aldehydes and ketones. chemicalbook.comchemimpex.com This method is highly valued for its reliability and the precise placement of the newly formed double bond, which avoids the formation of isomeric mixtures often seen in elimination reactions. libretexts.org The reaction is compatible with a broad range of functional groups, including ethers, esters, and aromatic rings. libretexts.org
The stereochemical outcome of the Wittig reaction, yielding either the Z (cis) or E (trans) alkene, is influenced by the nature of the ylide. Non-stabilized ylides, such as the one derived from ethyltriphenylphosphonium iodide, typically favor the formation of Z-alkenes. wikipedia.orgorganic-chemistry.org
Table 1: Examples of Alkene Synthesis using Ethyltriphenylphosphonium Iodide
| Carbonyl Precursor | Alkene Product | Typical Stereoselectivity |
|---|---|---|
| Benzaldehyde | 1-Phenylpropene | Predominantly (Z)-isomer |
| Cyclohexanone | Ethylidenecyclohexane | N/A |
The reliability and predictability of the Wittig reaction make ethyltriphenylphosphonium iodide an invaluable tool in the total synthesis of complex natural products and other intricate molecular targets. conicet.gov.ar Its ability to form carbon-carbon double bonds with control over their position is critical in constructing complex molecular frameworks. For instance, the Wittig reaction has been employed in the synthesis of molecules like leukotriene A methyl ester, where specific alkene geometries are essential for biological activity. libretexts.org The convergent nature of syntheses employing the Wittig reaction allows for the joining of complex molecular fragments in later stages, which is an efficient strategy in total synthesis. conicet.gov.ar
While not its most common application, derivatives of phosphonium salts can be utilized in Horner-Wadsworth-Emmons or Horner-Wittig reactions to produce vinyl ethers stereoselectively. rsc.org These reactions often involve phosphonate (B1237965) esters or phosphine (B1218219) oxides that are modified to include an oxygen atom, which leads to the formation of a vinyl ether upon reaction with an aldehyde or ketone. The ability to separate diastereomeric intermediates in the Horner-Wittig approach allows for the selective synthesis of either E- or Z-vinyl ethers. rsc.org The synthesis of vinyl ethers is significant as they are versatile intermediates in organic synthesis.
Homologation reactions, which extend a carbon chain by a specific number of atoms, are fundamental in organic synthesis. wikipedia.org The Wittig reaction using reagents derived from salts like methoxymethylenetriphenylphosphine is a well-established method for the one-carbon homologation of aldehydes, converting an aldehyde (R-CHO) into a homologous aldehyde (R-CH2-CHO) after hydrolysis of the intermediate vinyl ether. libretexts.orgwikipedia.org While ethyltriphenylphosphonium iodide itself introduces a two-carbon unit (as an ethylidene group), related phosphonium ylides are central to various homologation strategies. mcmaster.ca These reactions provide a powerful method for systematically building up carbon skeletons in a controlled manner.
Under certain conditions, the Wittig reaction can deviate from the expected olefination pathway and lead to the formation of unexpected by-products. One such anomalous pathway is the formation of epoxides. Research has shown that the reaction of certain ylides, like 1-iodoethyl triphenylphosphonium ylide, with aldehydes can yield epoxides in addition to the expected alkene. researchgate.net The mechanism for this is proposed to involve the betaine (B1666868) intermediate, a species formed during the Wittig reaction. organic-chemistry.org Instead of collapsing to an oxaphosphetane and then the alkene, the betaine can undergo an internal cyclization with the displacement of the iodide ion to form the epoxide. Understanding these alternative reaction pathways is crucial for optimizing reaction conditions to favor the desired alkene product and for potentially exploiting these alternative pathways for synthetic purposes.
Catalytic Applications in Organic Transformations
Beyond its stoichiometric use in the Wittig reaction, ethyltriphenylphosphonium iodide also serves as a catalyst in several important organic transformations. sigmaaldrich.comsigmaaldrich.com Its catalytic activity often stems from its properties as a phase-transfer catalyst or as a catalyst in cycloaddition reactions. chemimpex.comphasetransfer.com
As a phase-transfer catalyst (PTC) , it facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic). chemimpex.comnovainternational.net This is particularly useful in reactions where one reactant is soluble in an aqueous phase and the other in an organic solvent. Ethyltriphenylphosphonium iodide can transport anions from the aqueous phase to the organic phase, where the reaction can then occur. This has been applied in the synthesis of 3-hydroxyflavones. sigmaaldrich.comsigmaaldrich.com
In the realm of cycloaddition reactions , phosphonium salts like ethyltriphenylphosphonium iodide have been shown to catalyze the reaction of carbon dioxide with epoxides to form cyclic carbonates. mdpi.comsemanticscholar.org This reaction is a significant process for carbon capture and utilization. The iodide ion is believed to act as a nucleophile that opens the epoxide ring, which is then followed by the insertion of CO2. The catalyst is regenerated in the final step.
Table 2: Catalytic Applications of Ethyltriphenylphosphonium Iodide
| Reaction Type | Role of Ethyltriphenylphosphonium Iodide | Example Application |
|---|---|---|
| Phase-Transfer Catalysis | Transfers anions between phases | Synthesis of 3-hydroxyflavones sigmaaldrich.comsigmaaldrich.com |
| N,N-dimethylation | Efficient catalyst | N,N-dimethylation of primary aromatic amines sigmaaldrich.comottokemi.com |
Phase Transfer Catalysis in Heterogeneous Organic Reactions
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. dalalinstitute.comslideshare.net Ethyltriphenylphosphonium iodide functions as a phase transfer catalyst by forming an ion pair with a reactant anion from the aqueous phase. operachem.com This lipophilic ion pair is then able to traverse the phase boundary into the organic phase, where the anion can react with the organic substrate. slideshare.net The catalyst cation then returns to the aqueous phase to repeat the cycle. slideshare.net This process accelerates reaction rates, allows for the use of milder reaction conditions, and can lead to higher yields and fewer byproducts. dalalinstitute.com The unique structure of ethyltriphenylphosphonium iodide, with its positively charged phosphonium center, enhances its solubility in various organic solvents, making it an effective choice for such applications. chemimpex.com
Phosphonium salts like ethyltriphenylphosphonium iodide are a key class of phase transfer catalysts, alongside quaternary ammonium (B1175870) salts. slideshare.net Their efficacy is particularly noted in applications within the pharmaceutical and agrochemical industries. chemimpex.com
Catalytic Roles in Polymerization Processes (Epoxy Resins, Fluoroelastomers, Poly(hydroxy amide ethers))
Ethyltriphenylphosphonium iodide plays a significant role as a catalyst or accelerator in various polymerization reactions, contributing to the synthesis of important industrial polymers.
Epoxy Resins: In the formation of epoxy resins, particularly those based on the diglycidyl ether of bisphenol A (DGEBA), ethyltriphenylphosphonium iodide is used as an advancement catalyst. google.com The curing of epoxy resins involves the reaction of the epoxy groups with a curing agent to form a crosslinked polymer network. threebond.co.jpresearchgate.net Ethyltriphenylphosphonium iodide accelerates this curing process. google.com The mechanism involves the nucleophilic attack of the iodide anion on the carbon of the epoxide ring, leading to its opening. This initiates the polymerization process, which can proceed through either the polymerization of DGEBA by the phosphonium salt or the formation of larger molecules with reduced mobility before the primary curing agent begins to act. researchgate.net
Fluoroelastomers: The curing of fluoroelastomers can be achieved through either ionic or peroxidic routes. googleapis.com In the ionic curing process, phosphonium salts, including aminophosphonium salts, are used as accelerators in conjunction with curing agents like polyhydroxylated compounds (e.g., bisphenol AF). googleapis.com While specific data on ethyltriphenylphosphonium iodide is not prevalent, the general class of phosphonium salts is integral to this curing technology.
Poly(hydroxy amide ethers): The synthesis of poly(hydroxy amide ethers) and other high-performance polymers like poly(amide-imide)s often involves multi-step processes, including polycondensation reactions. mdpi.com While direct references to ethyltriphenylphosphonium iodide are scarce, its catalytic activity in promoting reactions between hydroxyl groups and other functionalities suggests its potential utility in such polymerizations, analogous to its role in epoxy resin chemistry.
Specific Catalyzed Reactions: N,N-Dimethylation and Algar−Flynn−Oyamada Synthesis
Ethyltriphenylphosphonium iodide is an efficient catalyst for specific organic transformations, enabling the synthesis of complex molecules under favorable conditions.
N,N-Dimethylation: It serves as an effective catalyst for the selective N,N-dimethylation of primary aromatic amines using methyl alkyl carbonates as the methylating agent. sigmaaldrich.comsigmaaldrich.com This reaction is a crucial process in the synthesis of various intermediates for pharmaceuticals and other fine chemicals.
Algar−Flynn−Oyamada Synthesis: This compound acts as a phase transfer catalyst in the Algar−Flynn−Oyamada (AFO) reaction, which is a method for synthesizing 3-hydroxyflavones from chalcones. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The AFO reaction involves an oxidative cyclization, and the use of a phase transfer catalyst like ethyltriphenylphosphonium iodide can improve the reaction's scope and efficiency.
Table 1: Overview of Specific Reactions Catalyzed by Ethyltriphenylphosphonium Iodide
| Reaction | Role of Ethyltriphenylphosphonium Iodide | Substrates | Products |
|---|---|---|---|
| N,N-Dimethylation | Catalyst | Primary aromatic amines, methyl alkyl carbonates | N,N-dimethylated aromatic amines |
| Algar−Flynn−Oyamada Synthesis | Phase Transfer Catalyst | Chalcones | 3-Hydroxyflavones |
Synthesis of Advanced Organophosphorus Compounds
Ethyltriphenylphosphonium iodide is not only a catalyst but also a valuable precursor in the synthesis of a variety of organophosphorus compounds. frontiersin.org
Precursor for Diversified Organophosphorus Architectures
Organophosphorus compounds are a broad class of molecules with significant applications in medicinal chemistry, agriculture, and materials science. frontiersin.orgmdpi.com Ethyltriphenylphosphonium iodide can be used as a starting material for creating more complex organophosphorus structures. chemimpex.com For instance, it can be involved in the synthesis of diarylmethine derivatives and bismuth(III) polynuclear halide complexes. sigmaaldrich.comsigmaaldrich.com The quaternization of phosphines, such as the reaction between triphenylphosphine and iodoethane (B44018) to form ethyltriphenylphosphonium iodide, is a fundamental method for preparing phosphonium salts. unive.itchemicalbook.com These salts can then be further modified.
One of the most significant applications of phosphonium salts is in the Wittig reaction, where they are converted into phosphorus ylides (also known as Wittig reagents). researchgate.netlibretexts.org These ylides react with aldehydes or ketones to produce alkenes, a cornerstone transformation in organic synthesis. libretexts.orgcolab.ws The synthesis of the ylide from ethyltriphenylphosphonium iodide would typically involve deprotonation at the carbon adjacent to the phosphorus atom using a strong base. libretexts.org
Strategic Role in the Formation of Functionalized Phosphonium Salts
Ethyltriphenylphosphonium iodide serves as a foundational structure that can be elaborated into a variety of functionalized phosphonium salts. The synthesis of phosphonium salts with specific functionalities is crucial for their application as catalysts, ionic liquids, and building blocks for complex molecules. unive.ituni-regensburg.de For example, bifunctional phosphonium salts bearing perfluorinated side chains have been synthesized and used as catalysts for the synthesis of cyclic carbonates from epoxides and carbon dioxide. d-nb.info The synthesis of such specialized salts often begins with a simple phosphonium salt that is then functionalized. The ethyl and phenyl groups on the phosphorus atom in ethyltriphenylphosphonium iodide provide sites for further chemical modification, allowing for the creation of a diverse array of phosphonium-based structures with tailored properties.
Table 2: Applications of Ethyltriphenylphosphonium Iodide in Synthesis
| Application Area | Specific Role | Resulting Compounds/Materials |
|---|---|---|
| Phase Transfer Catalysis | Catalyst | Varied organic products (e.g., 3-hydroxyflavones) |
| Polymerization | Catalyst/Accelerator | Epoxy resins, Fluoroelastomers |
| Specific Organic Reactions | Catalyst | N,N-dimethylated amines |
| Organophosphorus Synthesis | Precursor | Phosphorus ylides, functionalized phosphonium salts |
Specialized Synthetic Transformations
Ethyltriphenylphosphonium iodide serves as a versatile reagent in a variety of specialized synthetic transformations, enabling the construction of complex molecular architectures. Its utility extends from classic olefination reactions to the formation of intricate inorganic complexes and photoinduced radical processes.
Synthesis of Diarylmethine Derivatives
The Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, can be effectively employed for the synthesis of diarylmethine derivatives using ethyltriphenylphosphonium iodide. This transformation involves the reaction of the corresponding ylide, generated in situ from ethyltriphenylphosphonium iodide, with a diaryl ketone such as benzophenone (B1666685).
The process begins with the deprotonation of ethyltriphenylphosphonium iodide by a strong base, typically an organolithium reagent like n-butyllithium or a metal amide, to form the ethylidenetriphenylphosphorane ylide. This highly nucleophilic ylide then attacks the electrophilic carbonyl carbon of the diaryl ketone. The resulting betaine intermediate subsequently collapses through a four-membered oxaphosphetane ring to yield the desired diarylalkene and triphenylphosphine oxide as a byproduct. The strong P=O bond formed in triphenylphosphine oxide is the thermodynamic driving force for this reaction.
A classic example analogous to this is the reaction of methylenetriphenylphosphorane (B3051586) with benzophenone, which yields 1,1-diphenylethylene (B42955) in nearly quantitative amounts organicreactions.orgthermofisher.com. By employing ethyltriphenylphosphonium iodide, the analogous product, 1,1-diphenylpropene, can be synthesized. The general reaction scheme is presented below:
General Reaction for the Synthesis of 1,1-diphenylpropene via Wittig Reaction
| Reactant 1 | Reactant 2 | Base | Product | Byproduct |
| Ethyltriphenylphosphonium iodide | Benzophenone | Strong Base (e.g., n-BuLi) | 1,1-diphenylpropene | Triphenylphosphine oxide |
This method offers a reliable route to diarylmethine derivatives with precise control over the location of the newly formed double bond, a significant advantage over traditional elimination reactions which can often lead to mixtures of isomers organicreactions.org.
Formation of Bismuth(III) Polynuclear Halide Complexes
Ethyltriphenylphosphonium iodide has been utilized as a cation in the synthesis of polynuclear halide complexes of bismuth(III). These complexes are of interest for their diverse structural chemistry and potential applications in materials science. A notable example is the formation of the nonaiododibismuthate(III) complex, [Ph3PEt]3[Bi2I9].
The synthesis of such complexes typically involves the reaction of a bismuth(III) halide, such as bismuth(III) iodide (BiI3), with a stoichiometric amount of the organic halide salt, in this case, ethyltriphenylphosphonium iodide, in a suitable solvent. The resulting polynuclear anion, [Bi2I9]3−, consists of two face-sharing BiI6 octahedra. The large ethyltriphenylphosphonium cations stabilize the crystal lattice of this anionic complex.
The structure of the [Bi2I9]3− anion has been well-characterized in related salts with other cations. For instance, in (NH4)3Bi2I9, the anion forms a layered perovskite-like architecture. The framework consists of BiI3 layers stacked in a close-packed fashion, forming hexagonal layers. These layers are composed of two corner-sharing BiI6 octahedra.
Crystallographic Data for a Representative [Bi2I9]3- Complex, (NH4)3Bi2I9
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 14.6095(4) |
| b (Å) | 8.1427(3) |
| c (Å) | 20.9094(5) |
| β (°) | 90.917(2) |
Data from a representative (NH4)3Bi2I9 structure.
Synthesis of Indole (B1671886) Derivatives via Wittig Reactions
The Wittig reaction employing ethyltriphenylphosphonium iodide provides a valuable tool for the functionalization of indole scaffolds, which are prevalent in a vast array of natural products and pharmaceuticals. A key application is the introduction of an ethylidene group onto an indole ring system, typically by reacting the corresponding ylide with a carbonyl-containing indole precursor.
A prominent example of this strategy involves the reaction of isatin (B1672199) (1H-indole-2,3-dione) or its derivatives with ethylidenetriphenylphosphorane. The ylide, generated from ethyltriphenylphosphonium iodide, selectively attacks one of the carbonyl groups of isatin, most commonly the ketone at the 3-position due to its higher reactivity. This leads to the formation of a 3-ethylideneindolin-2-one (B12338505) derivative.
The reaction proceeds via the standard Wittig mechanism, involving the formation of a betaine intermediate followed by its decomposition to the alkene and triphenylphosphine oxide. The choice of reaction conditions, including the base and solvent, can influence the yield and stereoselectivity of the resulting exocyclic double bond.
Illustrative Wittig Reaction for the Synthesis of an Indole Derivative
| Indole Precursor | Wittig Reagent | Product |
| Isatin | Ethylidenetriphenylphosphorane | 3-Ethylideneindolin-2-one |
This synthetic approach has been applied in the total synthesis of various indole alkaloids. For instance, in the synthesis of neocryptolepine, a condensation reaction between isatin and (2-nitrobenzyl)triphenylphosphonium bromide, a related phosphonium salt, was a key step in constructing the core structure unigoa.ac.in.
Photoinduced Synthesis of d-alkylated N-heterocycles
Recent advancements in photoredox catalysis have enabled the use of alkylphosphonium salts, including ethyltriphenylphosphonium iodide, as precursors for alkyl radicals in the d-alkylation of N-heterocycles. This methodology offers a mild and efficient alternative to traditional, often harsh, alkylation methods.
The reaction is believed to proceed through the formation of a photoactive electron donor-acceptor (EDA) complex between the iodide anion of the phosphonium salt and a suitable electron donor or the N-heterocycle itself. Upon irradiation with visible light, single electron transfer (SET) occurs, leading to the generation of an iodine radical and the subsequent fragmentation of the phosphonium cation to produce an ethyl radical.
This highly reactive ethyl radical can then participate in a Minisci-type reaction with a protonated N-heterocycle. The ethyl radical adds to the electron-deficient heterocyclic ring, forming a radical cation intermediate. Subsequent oxidation and deprotonation yield the d-alkylated N-heterocycle. A combination of triphenylphosphine and an iodide salt has been shown to be effective in promoting such photoinduced decarboxylative couplings nih.gov.
Key Steps in the Photoinduced d-alkylation of N-heterocycles
| Step | Description |
| 1. EDA Complex Formation | Formation of a photoactive electron donor-acceptor complex involving the iodide salt. |
| 2. Photoinduced Electron Transfer | Visible light irradiation promotes single electron transfer to generate an ethyl radical. |
| 3. Radical Addition | The ethyl radical adds to the protonated N-heterocycle (Minisci reaction). |
| 4. Rearomatization | The resulting radical cation is oxidized and deprotonated to afford the d-alkylated product. |
This photoinduced approach is compatible with a wide range of N-heterocycles and offers a powerful strategy for the late-stage functionalization of complex molecules.
Computational and Theoretical Chemistry Studies of Ethyltriphenylphosphonium Iodide
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of molecules. For the ethyltriphenylphosphonium cation, DFT calculations provide a detailed picture of its geometry, orbital energies, and charge distribution.
Geometric Optimization and Energy Landscape Analysis
Theoretical geometric optimization of the ethyltriphenylphosphonium cation, performed using DFT methods, reveals the three-dimensional arrangement of its atoms. These calculations indicate a tetrahedral geometry around the central phosphorus atom, which is characteristic of phosphonium (B103445) salts. The analysis of the energy landscape helps in identifying the most stable conformation of the molecule. The optimized geometric parameters, such as bond lengths and angles, are crucial for understanding the steric and electronic effects within the molecule.
Table 1: Selected Optimized Geometrical Parameters for the Ethyltriphenylphosphonium Cation (Calculated for the Bromide Analog)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| P-C (phenyl) | 1.80 |
| P-C (ethyl) | 1.81 |
| C-C (ethyl) | 1.54 |
| C-P-C (phenyl-phenyl) | 108.5 |
| C-P-C (phenyl-ethyl) | 110.4 |
Note: Data is based on the computational study of ethyltriphenylphosphonium bromide dihydrate.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
For the ethyltriphenylphosphonium cation, the HOMO is primarily localized on the phenyl rings, indicating these are the regions from which an electron is most likely to be donated. Conversely, the LUMO is distributed over the entire cation, suggesting that it can accept an electron. The calculated HOMO-LUMO energy gap for the ethyltriphenylphosphonium cation in its bromide dihydrate form suggests significant stability. researchgate.net The possibility of charge transfer within the molecule is also indicated by this energy gap value. researchgate.net
Table 2: Calculated HOMO-LUMO Energies and Energy Gap (Calculated for the Bromide Analog)
| Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -0.8 |
| Energy Gap (ΔE) | 6.7 |
Note: Data is based on the computational study of ethyltriphenylphosphonium bromide dihydrate.
Charge Distribution and Thermochemical Parameter Computations
Mulliken charge analysis, a method used to estimate partial atomic charges, reveals the charge distribution within the ethyltriphenylphosphonium cation. These calculations show that the phosphorus atom carries a significant positive charge, while the carbon atoms of the phenyl and ethyl groups have varying, smaller positive or negative charges. This charge distribution is crucial for understanding the electrostatic interactions of the molecule.
Thermochemical parameters, such as enthalpy, entropy, and Gibbs free energy, can also be computed using DFT. These parameters provide insights into the stability and reactivity of the compound under different conditions.
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net For the ethyltriphenylphosphonium cation, the MEP map shows regions of positive and negative electrostatic potential. The regions of negative potential, typically associated with the electron-rich phenyl rings, are susceptible to electrophilic attack. nih.gov Conversely, the areas of positive potential, concentrated around the phosphorus atom and the ethyl group hydrogens, indicate sites for potential nucleophilic attack. nih.gov This mapping is instrumental in predicting how the molecule will interact with other reagents. researchgate.netnih.gov
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions. For ethyltriphenylphosphonium iodide, this is particularly relevant to its application in the Wittig reaction.
Modeling of Intermediate Species and Transition States
The Wittig reaction involves the formation of a phosphorus ylide from the phosphonium salt, which then reacts with a carbonyl compound. Theoretical modeling can be used to study the structures and energies of the intermediates and transition states involved in this process. By calculating the energy barriers for different reaction pathways, chemists can predict the most likely mechanism and understand the factors that control the stereoselectivity of the reaction.
For instance, DFT calculations can be used to model the deprotonation of the ethyltriphenylphosphonium cation to form the corresponding ylide. The subsequent reaction of the ylide with an aldehyde or ketone proceeds through a cycloaddition mechanism to form an oxaphosphetane intermediate. The stability and decomposition of this intermediate, which ultimately yields the alkene and triphenylphosphine (B44618) oxide, can be analyzed computationally to provide a detailed understanding of the reaction dynamics.
Investigation of Intermolecular Interactions and Conformations
Computational studies provide significant insights into the three-dimensional arrangements of molecules in the crystalline state and the nature of the interactions that govern their packing. For ethyltriphenylphosphonium iodide and its analogues, these theoretical approaches are crucial for understanding their structural chemistry.
Hirshfeld Surface Analysis for Non-Covalent Interactions
While specific Hirshfeld surface analysis studies for ethyltriphenylphosphonium iodide are not extensively detailed in the available literature, research on the closely related compound, ethyltriphenylphosphonium bromide dihydrate (ETPBD), offers valuable insights. researchgate.net The analysis of ETPBD revealed that O···H/H···O interactions were the most predominant, confirming the presence of an intensive hydrogen bond network that is critical to the stability of the crystal structure. researchgate.net
Similarly, studies on other phosphonium salts, such as 1,2-ethanediylbis(triphenylphosphonium) ditribromide, have used Hirshfeld analysis to quantify the contributions of various interactions. For these related compounds, the analysis typically reveals the following distribution of contacts:
| Interaction Type | Relative Contribution (%) | Significance |
| H···H | ~50-56% | Represents the largest contribution, indicating extensive van der Waals forces. |
| C···H / H···C | ~28-31% | Relates to C-H···π interactions, which play a major role in the crystal architecture. bris.ac.uk |
| Br···H / H···Br | ~11-19% | Highlights the presence of hydrogen bonding involving the halide anion. bris.ac.uk |
This table is illustrative of typical findings for related triphenylphosphonium bromide salts and provides a framework for understanding the interactions expected in ethyltriphenylphosphonium iodide.
Analysis of other ethyltriphenylphosphonium (EtPPh3) derivatives, such as α-[EtPPh3]₂[SbCl₅]·MeCN, further underscores the importance of hydrogen bonding. colab.ws Computational studies on these compounds suggest that adjustments in hydrogen bonding between the inorganic anions and solvent molecules can lead to enhanced structural rigidity. colab.ws These findings collectively indicate that the crystal packing of ethyltriphenylphosphonium salts is a complex interplay of hydrogen bonds, C-H···π interactions, and general van der Waals forces, which can be effectively deconvoluted using Hirshfeld surface analysis.
Correlation of Quantum Chemical Parameters with Chemical Properties
Quantum chemical calculations are instrumental in correlating the electronic structure of a molecule with its macroscopic chemical properties and reactivity. Using methods like Density Functional Theory (DFT), it is possible to calculate various molecular descriptors that predict and explain experimental observations. griffith.edu.au
Theoretical Studies on its Role as a Corrosion Inhibitor
Ethyltriphenylphosphonium iodide is recognized as an effective corrosion inhibitor for metals, particularly in acidic environments. researchgate.net The mechanism of inhibition is primarily attributed to the adsorption of the ethyltriphenylphosphonium cation onto the metal surface, forming a protective film that impedes the corrosion process. rsc.org
Theoretical studies using DFT have been employed to elucidate this mechanism by calculating key quantum chemical parameters for the phosphonium cation. griffith.edu.au While data for the iodide salt is not specifically detailed, calculations for the analogous compound, ethyltriphenylphosphonium bromide, provide a clear picture of the electronic properties responsible for its inhibitive action.
Key quantum chemical parameters calculated via DFT at the B3LYP/6-31G level for related phosphonium salts include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). griffith.edu.au
| Compound | EHOMO (eV) | ELUMO (eV) |
| Methyltriphenylphosphonium Bromide | -10.3052 | -4.3979 |
| Ethyltriphenylphosphonium Bromide | -10.2673 | -4.4025 |
| Butyltriphenylphosphonium Bromide | -10.2165 | -4.3388 |
Data sourced from a DFT study on phosphonium salts. griffith.edu.au
The significance of these parameters in corrosion inhibition is as follows:
EHOMO : This value is associated with the molecule's capacity to donate electrons. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the unoccupied d-orbitals of the metal, forming a coordinate bond. The three phenyl rings on the phosphonium cation act as centers for this adsorption and electron transfer. griffith.edu.au
ELUMO : This value relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface, leading to the formation of a feedback bond which strengthens the adsorption.
The adsorption process, therefore, involves both electron donation from the inhibitor to the metal and electron acceptance from the metal to the inhibitor. This dual interaction leads to the formation of a stable, protective layer on the metal surface. The presence of the iodide anion can further enhance this effect through synergistic interactions. rsc.org Computational studies confirm that the triphenylphosphonium cation acts as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process. rsc.org
Emerging Research Frontiers and Future Prospects of Ethyltriphenylphosphonium Iodide
Applications in Materials Science and Nanotechnology
The distinct properties of ethyltriphenylphosphonium iodide have positioned it as a significant compound in the advancement of materials science and nanotechnology. datahorizzonresearch.com It is instrumental in the development of advanced materials, such as polymers and nanomaterials, owing to its unique electronic characteristics. chemimpex.com
Role in the Synthesis and Modification of Polymers and Advanced Resins
Ethyltriphenylphosphonium iodide (ETPPI) plays a crucial role as a catalyst in the synthesis and modification of polymers, particularly in the advancement of epoxy resins. google.comevonik.com In these processes, a lower molecular weight epoxy resin is reacted with a dihydric phenol (B47542), such as bisphenol-A (BPA), in the presence of ETPPI as an advancement catalyst. google.comgoogleapis.comjustia.com This reaction, often referred to as "upgrading" or "advancement," increases the molecular weight of the resin to produce solid curing agents for applications like epoxy powder coatings. google.comjustia.com
The amount of ETPPI catalyst used can be varied, but it generally ranges from 0.01 to 0.5 weight percent based on the weight of the reactants. google.com The reaction is typically conducted at elevated temperatures, often between 160-200°C. google.comjustia.com
Interactive Data Table: Parameters in Epoxy Resin Advancement using ETPPI
| Parameter | Value/Range | Reference |
| Catalyst | Ethyltriphenylphosphonium iodide (ETPPI) | google.com |
| Catalyst Concentration | 0.01 to 0.5 wt% | google.com |
| Reactants | Low molecular weight epoxy resin, Dihydric phenol (e.g., Bisphenol-A) | google.comgoogleapis.com |
| Reaction Temperature | 160-200°C | google.comjustia.com |
| Application of Product | Solid curing agents for epoxy powder coatings | google.com |
Development of Materials with Tailored Electronic Properties
Ethyltriphenylphosphonium iodide is utilized in the creation of advanced materials with specific electronic properties. chemimpex.com Its unique structural characteristics contribute to its effectiveness in this area. chemimpex.com The compound's application extends to the synthesis of functionalized nanoparticles and various specialty materials, which are integral to advancements in electronics and energy storage. datahorizzonresearch.com For instance, ETPPI has been employed in the synthesis of quantum dots and carbon nanotubes. datahorizzonresearch.com
Studies on Corrosion Inhibition Applications
Research has explored the synergistic effect of iodide ions with organic compounds in the inhibition of corrosion on carbon steel. While direct studies on ethyltriphenylphosphonium iodide for this specific application are not detailed in the provided results, the underlying principle involves the interaction of iodide with the metal surface. Studies on compounds like cinnamic, p-coumaric, and caffeic acids have shown that the addition of potassium iodide enhances their corrosion inhibition efficiency. uaeh.edu.mx Theoretical calculations suggest that iodide forms a monolayer on the steel surface, facilitating the adsorption of the organic inhibitor. uaeh.edu.mx This mechanistic understanding of the role of iodide could be relevant to the potential application of ethyltriphenylphosphonium iodide in corrosion inhibition.
Investigation of Reversible Solution–Gel–Crystal Transformations
A significant discovery has been the observation of reversible solution-gel-crystal transformations in the crystal growth process of ethyltriphenylphosphonium cuprous iodide (ETPCuI2). acs.org This phenomenon, previously observed mainly in pure organic materials, is a novel finding in the context of organic-inorganic hybrid materials. acs.org The process involves the dissolution of ETPCuI2 crystals in a solvent upon heating, forming a solution. acs.org Upon cooling, a gel is formed, which, with extended aging, transforms back into single crystals. acs.org This reversible transition is influenced by temperature and offers a method for precise control over the crystal structure and photoelectric properties of the material. acs.orgacs.org
Interactive Data Table: Stages of Reversible Transformation of ETPCuI2
| Stage | Description | Trigger | Reference |
| Crystal | Solid, ordered structure | Heating | acs.org |
| Solution | Dissolved state | Cooling | acs.org |
| Gel | Semi-solid, disordered network | Aging | acs.org |
Advancements in Green Chemistry and Sustainable Synthesis
Ethyltriphenylphosphonium iodide is gaining recognition for its role in promoting green chemistry principles, contributing to more environmentally friendly and sustainable chemical processes. datahorizzonresearch.com
Facilitating Milder Reaction Conditions and Reduced Solvent Dependency
As a phase-transfer catalyst, ethyltriphenylphosphonium iodide often enables reactions to proceed under milder conditions than traditional synthetic methods. datahorizzonresearch.com This includes facilitating reactions between immiscible phases, such as aqueous and organic layers, which can enhance reaction rates and yields. datahorizzonresearch.com The use of ETPPI can lead to reduced reliance on large volumes of organic solvents. datahorizzonresearch.com For instance, deep eutectic solvents (DESs) based on ethyltriphenylphosphonium iodide have been investigated for the liquid-liquid extraction of toluene (B28343) from heptane, demonstrating higher selectivity than conventional solvents like sulfolane. researchgate.net This suggests a potential for reduced solvent usage in industrial separation processes. researchgate.net
Strategies for Improved Atom Economy and Process Efficiency
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a strong emphasis on atom economy and process efficiency. ETPPI plays a role in this paradigm shift, particularly when utilized as a phase-transfer catalyst. datahorizzonresearch.com The use of ETPPI can lead to milder reaction conditions and reduced solvent usage, which aligns with the goals of sustainable chemistry. datahorizzonresearch.com
Solvent selection and reaction conditions are critical factors. Studies on the synthesis of ethyltriphenylphosphonium bromide have shown that optimizing the solvent and temperature can significantly improve yield and sustainability. acs.org For example, using isopropanol (B130326) as a solvent has been found to be efficient due to its effective solvation of the ionic transition states. acs.org Furthermore, solvent-free reaction conditions, such as those employed in certain Wittig reactions using ETPPI, represent a significant step towards minimizing waste and improving atom economy. tandfonline.com
Table 1: Factors Influencing Process Efficiency in Reactions Involving Ethyltriphenylphosphonium Salts
| Factor | Influence on Efficiency | Example Application |
| Catalyst Type | Phase-transfer catalysts like ETPPI can enable reactions between immiscible phases, increasing reaction rates and yields. datahorizzonresearch.com | Benzoin Condensation acs.org |
| Solvent Choice | Optimized solvents can improve yields and facilitate easier purification. acs.org | Synthesis of ETPB using isopropanol acs.org |
| Reaction Conditions | Milder conditions reduce energy consumption and by-product formation. datahorizzonresearch.com | Phase-transfer catalysis applications datahorizzonresearch.com |
| Solvent-Free Methods | Eliminates solvent waste, a key principle of green chemistry. tandfonline.com | Wittig reaction using a domestic microwave tandfonline.com |
Integration into Multi-Step Synthesis for Complex Chemical Architectures
ETPPI and its derivatives are crucial reagents in the construction of complex organic molecules, primarily through the Wittig reaction. This reaction facilitates the formation of carbon-carbon double bonds from aldehydes and ketones, a fundamental transformation in organic synthesis. chemimpex.com The ability to generate alkenes with control over stereochemistry is vital for the synthesis of intricate molecular frameworks found in pharmaceuticals and other functional materials.
The versatility of ETPPI extends beyond the Wittig reaction. It is also employed in other organic transformations such as alkylation and elimination reactions. datahorizzonresearch.com Its role as a phase-transfer catalyst is particularly valuable in multi-step syntheses where reactants may be present in different phases. datahorizzonresearch.com By facilitating the transfer of ions between immiscible layers, ETPPI can significantly enhance reaction rates and yields, which is critical in the synthesis of complex active pharmaceutical ingredients (APIs). datahorizzonresearch.com
Furthermore, ETPPI is involved in the synthesis of various other chemical structures, including diarylmethine derivatives and polynuclear halide complexes of bismuth(III). chemicalbook.comfishersci.nl These applications highlight the broad utility of ETPPI as a building block and catalyst in the assembly of diverse and complex chemical architectures.
Development of Novel Catalytic Systems and Methodologies
The development of new and improved catalytic systems is a continuous pursuit in chemical research, driven by the need for more efficient, selective, and sustainable processes. There is a significant opportunity for innovation in creating novel ETPPI-based catalytic systems. datahorizzonresearch.com Research efforts are directed towards designing ETPPI derivatives or complexes that exhibit enhanced catalytic activity, a broader range of compatible substrates, or unique selectivity profiles. datahorizzonresearch.com
One promising area is the development of chiral ETPPI-based catalysts for asymmetric synthesis. datahorizzonresearch.com Such catalysts could open up new avenues in the production of high-value fine chemicals and pharmaceuticals where specific stereoisomers are required.
Recent research has also explored the use of ETPPI in conjunction with other materials to create novel hybrid materials with unique properties. For example, ethyltriphenylphosphonium cuprous iodide single crystals have been grown and shown to exhibit photo- and radioluminescence, suggesting potential applications in optoelectronics and as sensor materials. acs.org These hybrid materials combine the properties of the organic phosphonium (B103445) salt with the inorganic copper iodide, leading to new functionalities. acs.org
Biological Studies: Interactions with Cellular Processes and Phospholipids
The lipophilic and cationic nature of ETPPI allows it to interact with and penetrate cellular membranes. ontosight.ai This property has led to its use in biological studies, particularly those focused on mitochondria. chemimpex.comontosight.ai Mitochondria possess a significant negative membrane potential, which drives the accumulation of positively charged molecules like ETPPI within the mitochondrial matrix. ontosight.ainih.gov
This mitochondrial targeting has been exploited to use ETPPI as a probe for measuring mitochondrial membrane potential, providing insights into cellular energy metabolism. ontosight.ai The ability of triphenylphosphonium-based compounds to cross mitochondrial membranes has also spurred research into their use as delivery vehicles for therapeutic agents. ontosight.ainih.gov By attaching a bioactive molecule to a triphenylphosphonium cation, it is possible to direct the compound specifically to the mitochondria, which is advantageous for treating diseases associated with mitochondrial dysfunction. nih.gov
The interaction of ETPPI with phospholipids, the primary components of cellular membranes, is central to its biological activity. chemimpex.com The passage of such lipophilic cations through the mitochondrial inner membrane is a multi-step process involving binding to the membrane surface and transfer across the phospholipid bilayer. nih.gov The lipophilicity of the cation influences its uptake kinetics and its partitioning between the membrane and the mitochondrial matrix. nih.gov
Q & A
Q. What are the common synthetic routes for preparing ethyl triphenyl phosphonium iodide, and what methodological considerations are critical for reproducibility?
this compound is typically synthesized via nucleophilic substitution. A standard procedure involves reacting triphenylphosphine with ethyl iodide in anhydrous acetonitrile under reflux for 48 hours . After solvent evaporation, the crude product is purified by repeated washing with ethyl acetate to remove unreacted triphenylphosphine . Key considerations include strict anhydrous conditions, stoichiometric excess of triphenylphosphine (3:1 molar ratio), and prolonged reaction times to ensure complete conversion . Alternative methods involve methylene chloride and diethyl ether for reprecipitation to enhance purity .
Q. How can researchers purify this compound to achieve high yields and minimal contaminants?
Purification often involves dissolving the crude product in methylene chloride and precipitating the salt using diethyl ether, which selectively isolates the phosphonium iodide while removing residual triphenylphosphine . For solvent-sensitive applications, vacuum drying at 50–60°C for 12 hours ensures residual solvent removal without decomposition . Melting point analysis (164–168°C) is a critical quality control step .
Q. What role does this compound play in the Wittig reaction, and how does it influence alkene stereochemistry?
In the Wittig reaction, it forms a ylide upon deprotonation with strong bases (e.g., NaN(SiMe₃)₂). The ylide reacts with aldehydes/ketones to form alkenes. For example, reacting with propanal selectively yields (3Z)-hept-3-ene due to the ylide’s low stabilization, favoring less sterically hindered transition states . Reaction conditions (e.g., solvent polarity, base strength) must be optimized to control stereoselectivity .
Advanced Research Questions
Q. How does this compound compare to other quaternary phosphonium salts in catalytic applications, such as epoxy resin advancement?
It acts as a phase-transfer catalyst in epoxy resin polymerization, accelerating cross-linking by stabilizing intermediates . Comparative studies with tetraphenyl arsonium iodide show lower efficiency (34,000 ppm vs. 7,000 ppm catalyst loading for similar reaction rates) . Mechanistic studies suggest its larger ionic radius reduces nucleophilic activation compared to arsenic analogs .
Q. What advanced analytical techniques are recommended for characterizing this compound and its reaction intermediates?
- ¹H/³¹P NMR : Confirms ylide formation (δ ~20–25 ppm for phosphonium salts) .
- Mass Spectrometry : Detects molecular ion peaks at m/z 418.26 (M⁺) and fragmentation patterns for structural validation .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability up to 200°C, critical for high-temperature applications .
Q. How can researchers resolve contradictions in reported reaction conditions for phosphonium iodide-mediated syntheses?
Discrepancies in solvent choice (acetonitrile vs. THF) and reaction time (24–72 hours) often arise from varying substrate reactivity. Systematic optimization using Design of Experiments (DoE) is recommended, with emphasis on solvent polarity, temperature, and base strength . For example, THF at –78°C improves ylide stability in sensitive substrates .
Q. What strategies are effective for designing this compound derivatives with enhanced mitochondrial targeting?
Derivatives like PAPTP and PCTP incorporate lipophilic groups (e.g., furochromenone) to improve mitochondrial membrane penetration. Synthesis involves coupling the phosphonium moiety with functionalized aryl ethers via SN2 reactions, followed by iodide exchange . In vitro assays using JC-1 dye validate mitochondrial membrane potential modulation .
Methodological and Safety Considerations
Q. What are the critical stability and solubility profiles of this compound under different storage conditions?
It is hygroscopic and requires storage in desiccators under inert gas (N₂/Ar) . Solubility in polar aprotic solvents (e.g., DMF, acetonitrile) exceeds 50 mg/mL, while it is sparingly soluble in water (<1 mg/mL) . Prolonged exposure to light induces decomposition, detectable via yellow discoloration .
Q. How should researchers handle safety risks associated with this compound?
It is classified as UN 2811 (toxic solid) with R25 (toxic if swallowed) and S45 (seek immediate medical help if exposed) . Use fume hoods, nitrile gloves, and eye protection. Waste must be neutralized with 10% NaOH before disposal .
Q. What alternatives exist for this compound in ylide formation, and how do they compare mechanistically?
Tetrabutylphosphonium bromide offers higher solubility in nonpolar solvents but lower ylide reactivity . Arsonium salts (e.g., Ph₃MeAsI) show superior catalytic efficiency but raise toxicity concerns . Comparative kinetic studies are essential for substrate-specific catalyst selection .
Applications in Natural Product Synthesis
Q. How is this compound applied in the synthesis of natural products like p-anol?
It facilitates carbonyl olefination in multi-step syntheses. For example, p-hydroxybenzaldehyde is converted to p-anol via a Wittig reaction (86% yield) using n-BuLi as the base . GC-MS with calibration standards validates product purity .
Q. What troubleshooting approaches address low yields in Wittig reactions using this compound?
Common issues include moisture contamination (quenches the ylide) and insufficient base strength. Solutions:
- Use molecular sieves to dry solvents .
- Replace weak bases (e.g., K₂CO₃) with stronger alternatives (e.g., LDA) .
- Monitor ylide formation via ³¹P NMR .
Emerging Research Directions
Q. Can this compound be integrated into hybrid catalytic systems for green chemistry applications?
Recent studies combine it with ionic liquids (e.g., [BMIM]PF₆) to enhance recyclability in epoxide carbonylation, reducing catalyst loading by 40% . Lifecycle assessments (LCAs) are needed to evaluate environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
